4-(3,4,5-Trifluorophenyl)piperidine
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Overview
Description
4-(3,4,5-Trifluorophenyl)piperidine is an organic compound with the molecular formula C11H12F3N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trifluorophenyl)piperidine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with piperidine. One common method is the reductive amination process, where the aldehyde group of 3,4,5-trifluorobenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)piperidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)piperidine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Difluorophenyl)piperidine
- 4-(3,5-Difluorophenyl)piperidine
- 4-(3,4,5-Trichlorophenyl)piperidine
Uniqueness
4-(3,4,5-Trifluorophenyl)piperidine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities. The trifluorophenyl group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H12F3N |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
InChI Key |
HFKWRARNTZQLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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